N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is a thiadiazole derivative characterized by a benzyl group at the 5-position of the thiadiazole ring and a phenoxypropanamide side chain. Its molecular formula is C₂₁H₂₀N₄O₂S, with a molecular weight of 392.5 g/mol (CAS: 1282123-64-1) . The compound’s structure combines a hydrophobic benzyl moiety with a phenoxy group, which may influence its solubility, bioavailability, and biological interactions.
Properties
CAS No. |
5851-27-4 |
|---|---|
Molecular Formula |
C18H17N3O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C18H17N3O2S/c1-13(23-15-10-6-3-7-11-15)17(22)19-18-21-20-16(24-18)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,19,21,22) |
InChI Key |
NUXGSWVMQDLHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)CC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide requires the following precursors:
-
5-Benzyl-1,3,4-thiadiazol-2-amine : Formed via cyclization of thiosemicarbazides with benzyl halides.
-
2-Phenoxypropanoyl chloride : Derived from the reaction of 2-phenoxypropanoic acid with thionyl chloride (SOCl₂).
Amide Bond Formation
The critical step involves coupling 5-benzyl-1,3,4-thiadiazol-2-amine with 2-phenoxypropanoyl chloride. This reaction typically employs N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile under reflux. The mechanism proceeds via activation of the carboxylic acid to an intermediate oxybenzotriazole ester, facilitating nucleophilic attack by the amine group (Figure 1).
Reaction Conditions:
-
Temperature: 60–80°C
-
Duration: 6–12 hours
-
Solvent: Anhydrous acetonitrile
-
Yield: 65–78% (theoretical)
Purification and Characterization
Crude product purification involves:
-
Liquid-Liquid Extraction : Ethyl acetate and aqueous sodium bicarbonate to remove unreacted acid.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) as eluent.
-
Recrystallization : Methanol/water mixtures to achieve >95% purity.
Optimization of Synthetic Parameters
Catalytic Efficiency
Comparative studies indicate that HOBt/EDC outperforms other coupling agents (e.g., DCC/DMAP) in minimizing racemization and side reactions. Substituting acetonitrile with dimethylformamide (DMF) increases solubility but reduces yield due to hydrolysis risks.
Temperature and Solvent Effects
Elevating reaction temperature to 80°C accelerates amide formation but may degrade heat-sensitive intermediates. Polar aprotic solvents like tetrahydrofuran (THF) offer a balance between reactivity and stability, though acetonitrile remains optimal for reproducibility.
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial synthesis demands modifications:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
-
Solvent Recovery Systems : Improve cost-efficiency in large-scale acetonitrile use.
-
Quality Control : HPLC-MS for batch consistency and impurity profiling.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1000 L |
| Purification Method | Column Chromatography | Crystallization |
| Yield (%) | 65–78 | 70–85 (optimized) |
| Purity (%) | >95 | >99 |
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a detailed comparison of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The benzyl group in the target compound increases hydrophobicity compared to ethyl (in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide) or methyl substituents (e.g., in 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) .
Functional Group Impact on Activity: Sulfamoyl (in Acetazolamide) and sulfonamide (in Glybuzole) groups confer enzyme inhibitory properties (e.g., carbonic anhydrase), whereas phenoxypropanamide in the target compound may target different pathways, such as kinase inhibition or antimicrobial activity . Phenylpropanamide derivatives (e.g., ) show neuroprotective and anticancer activity, suggesting the target compound’s phenoxypropanamide chain could be optimized for similar applications .
Biological Activity Trends: Thiadiazoles with bulky substituents (e.g., benzyl, tert-butyl) often exhibit enhanced receptor binding due to hydrophobic interactions, as seen in Glybuzole and litronesib () . Phenoxy-containing analogs (e.g., ) demonstrate moderate bioactivity, while sulfamoyl derivatives (e.g., Acetazolamide) are clinically validated for specific therapeutic uses .
Table 2: Pharmacological Comparison
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
Synthesis Methodology
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with suitable carboxylic acid derivatives under acidic conditions.
- Introduction of the Benzyl Group : The thiadiazole intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide.
- Formation of the Phenoxypropanamide Moiety : The final step involves coupling the benzyl-substituted thiadiazole with phenoxypropanamide derivatives.
Antimicrobial Activity
Thiadiazole derivatives have been noted for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, in vitro studies demonstrated that it could inhibit the growth of human lymphoma cells effectively.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested on various cancer cell lines. The results indicated an IC50 value of approximately 20 µM for inhibiting cell proliferation in P493 human lymphoma B cells. This suggests a promising therapeutic potential for this compound in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiadiazole derivatives, including this compound. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Anticancer & Antimicrobial | 20 | 10 - 50 |
| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-chloroacetamide | Antimicrobial | 25 | 15 - 60 |
| N-{5-[4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide | Anticancer | 30 | 20 - 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
